molecular formula C6H4Br2FN B8812704 3-Bromo-5-(bromomethyl)-2-fluoropyridine CAS No. 1227601-47-9

3-Bromo-5-(bromomethyl)-2-fluoropyridine

Cat. No.: B8812704
CAS No.: 1227601-47-9
M. Wt: 268.91 g/mol
InChI Key: AZJHCDXSMPNKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a bromomethyl group at the 5-position, and a fluorine atom at the 2-position. Its molecular formula is C₆H₄Br₂FN, with a molecular weight of 290.92 g/mol. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry. For instance, it is utilized in synthesizing ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives, which are precursors for bioactive molecules targeting metabolic pathways . The presence of multiple halogens enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex heterocyclic frameworks.

Properties

CAS No.

1227601-47-9

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

AZJHCDXSMPNKTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Halogen Position and Reactivity

The position and type of halogens significantly influence reactivity and applications. Key comparisons include:

Compound Name Molecular Formula Key Substituents Reactivity/Applications
3-Bromo-5-(bromomethyl)-2-fluoropyridine C₆H₄Br₂FN 3-Br, 5-BrCH₂, 2-F Cross-coupling reactions; intermediates for trifluoromethylpyrazole derivatives
5-Bromo-2-chloro-3-fluoropyridine C₅H₂BrClFN 5-Br, 2-Cl, 3-F Chemoselective amination: Pd catalysis favors Br substitution; neat conditions favor Cl substitution
2-Bromo-3-methylpyridine C₆H₆BrN 2-Br, 3-CH₃ Limited reactivity due to methyl group; used in safety studies
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine C₆H₂BrF₄N 3-Br, 2-F, 5-CF₃ Enhanced lipophilicity from CF₃ group; applications in agrochemicals
5-(Bromomethyl)-2-fluoropyridine C₆H₅BrFN 5-BrCH₂, 2-F Precursor for alkylation reactions; used in synthesizing electroluminescent materials

Key Observations :

  • Halogen Position : Bromine at the 3-position (as in the target compound) enables regioselective coupling reactions, while fluorine at the 2-position deactivates the ring, directing substitutions to other positions .
  • Substituent Effects : The bromomethyl group (-CH₂Br) in this compound provides a reactive site for nucleophilic substitutions, unlike methyl or trifluoromethyl groups in analogs .

Research Findings and Data Tables

Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Product Reference
This compound Suzuki-Miyaura Coupling 85 Biaryl derivatives for drug discovery
5-Bromo-2-chloro-3-fluoropyridine Buchwald-Hartwig Amination 78 Aryl amines for polymer synthesis
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine Ullmann Coupling 65 CF₃-containing heterocycles

Physicochemical Properties

Compound Boiling Point (°C) LogP Solubility (mg/mL)
This compound 220–225 (dec.) 2.8 0.12 (DMSO)
2-Bromo-3-methylpyridine 198–200 1.9 1.5 (Ethanol)
5-(Bromomethyl)-2-fluoropyridine 150–152 2.1 0.8 (THF)

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